(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Overview
Description
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate, also known as AHOP, is an organophosphate compound with a wide range of applications in scientific research. It is a potent inhibitor of phospholipase A2, an enzyme involved in the breakdown of phospholipids, and has been used to study the role of this enzyme in various biological processes. AHOP is also known to be a strong inhibitor of the enzyme glycogen synthase kinase-3 (GSK3), which is involved in the regulation of protein synthesis and cell cycle progression. AHOP has been used in a variety of laboratory experiments, including the study of signal transduction pathways, cell cycle regulation, and enzyme inhibition.
Scientific Research Applications
Natural Products and Biological Roles
Phosphorous-containing molecules are essential constituents of all living cells, with phosphorous forming various linkages such as P-N (phosphoramidate), P-S (phosphorothioate), and P-C (e.g., phosphonate and phosphinate) beyond the common phosphate group. These moieties play critical roles in biological processes across all forms of life. The review by Petkowski, Bains, and Seager (2019) highlights the significance of these rare organophosphorus functional groups in biological activities, suggesting their utilization and roles in metabolism might be underestimated due to technological limitations in detection and analysis (Petkowski, Bains, & Seager, 2019).
Environmental and Agricultural Applications
Phosphate solubilizing microorganisms play a crucial role in enhancing the bioavailability of phosphate from mineral sources, which is essential for plant nutrition and agricultural productivity. Goldstein (1986) discusses bacterial solubilization of mineral phosphates and its potential agronomic applications, emphasizing the need for more efficient phosphate use in agriculture (Goldstein, 1986).
Biomedical and Dental Applications
Amorphous calcium phosphate (ACP) and its derivatives, such as α-tricalcium phosphate and β-tricalcium phosphate, are extensively studied for their applications in dentistry and bone repair due to their osteoconductivity, biodegradability, and ability to promote cell adhesion and proliferation. Zhao et al. (2012) and other studies highlight ACP's potential in dental applications and bone regeneration materials (Zhao, Liu, Sun, & Yang, 2012).
Materials Science and Engineering
Phosphorus-containing polymers and materials have attracted attention for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for a range of applications in the biomedical field. Monge et al. (2011) review the applications of phosphorus-containing organic materials, particularly emphasizing the importance of 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure (Monge, Canniccioni, Graillot, & Robin, 2011).
Environmental Remediation
Hydroxyapatite and related calcium phosphate compounds have been identified as promising materials for environmental remediation, particularly in the treatment of air, water, and soil pollution. Ibrahim et al. (2020) review the use of hydroxyapatite for pollution control, highlighting its adsorption capacities and potential as a resource recovery route (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).
properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-azaniumylethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSOCLDFWBDKN-PPQGUHKJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[NH3+])N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[NH3+])N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677065 | |
Record name | (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90850-31-0 | |
Record name | (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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